molecular formula C8H9NO2 B8643897 2-(2-Methoxy-3-pyridyl)acetaldehyde

2-(2-Methoxy-3-pyridyl)acetaldehyde

Cat. No.: B8643897
M. Wt: 151.16 g/mol
InChI Key: XGUAWVWTUZDVLG-UHFFFAOYSA-N
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Description

2-(2-Methoxy-3-pyridyl)acetaldehyde is a substituted acetaldehyde derivative featuring a pyridine ring with a methoxy group at the 2-position and an aldehyde functional group at the adjacent carbon. This compound is structurally significant due to its reactive aldehyde moiety and the electron-donating methoxy group, which influence its chemical behavior, including nucleophilic addition and condensation reactions.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2-(2-methoxypyridin-3-yl)acetaldehyde

InChI

InChI=1S/C8H9NO2/c1-11-8-7(4-6-10)3-2-5-9-8/h2-3,5-6H,4H2,1H3

InChI Key

XGUAWVWTUZDVLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Methoxy-3-pyridyl)acetaldehyde with structurally related acetaldehyde derivatives, focusing on molecular properties, reactivity, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₈H₉NO₂ 2-Methoxy-3-pyridyl, aldehyde 151.16 Potential intermediate in heterocyclic synthesis Inferred
2-(2-Bromopyridin-3-yl)acetaldehyde C₇H₆BrNO 2-Bromo-3-pyridyl, aldehyde 200.03 Halogenated analog for cross-coupling reactions
2-(4-Hydroxyphenyl)acetaldehyde C₈H₈O₂ 4-Hydroxyphenyl, aldehyde 136.15 Phenolic group enhances solubility in polar solvents; used in flavonoid synthesis
Acetaldehyde (parent compound) C₂H₄O Aldehyde 44.05 Volatile; precursor to acetic acid, resins, and disinfectants
2-(2-Oxopyrrolidin-1-yl)acetaldehyde C₆H₉NO₂ 2-Oxopyrrolidinyl, aldehyde 127.14 Amide-containing derivative; lab reagent for peptide studies

Key Differences and Insights:

Phenolic derivatives (e.g., 2-(4-Hydroxyphenyl)acetaldehyde) exhibit higher acidity (pKa ~9.93) due to the hydroxyl group, enabling participation in pH-dependent reactions like Schiff base formation .

Physical Properties :

  • Substituted acetaldehydes generally have higher boiling points than the parent compound (acetaldehyde: 20.2°C vs. 281.4°C for 2-(4-Hydroxyphenyl)acetaldehyde) due to increased molecular weight and hydrogen bonding .
  • The volatility of acetaldehyde makes it a hazardous indoor pollutant, while bulkier derivatives (e.g., pyridyl-substituted) are less volatile and easier to handle in lab settings .

Applications: Pyridyl-substituted aldehydes serve as precursors to pharmaceuticals (e.g., β-amino acid derivatives) and ligands in catalysis . Acetaldehyde itself is critical in industrial processes (e.g., acetic acid production) but poses carcinogenic risks, necessitating strict exposure controls .

Research Findings and Limitations

  • Toxicity Data : Acetaldehyde derivatives are generally reactive and may form protein adducts (e.g., dopamine-acetaldehyde condensation products), highlighting the need for careful handling .
  • Knowledge Gaps: Limited data exist on the environmental persistence or biodegradation of substituted acetaldehydes, warranting further study.

Q & A

Q. Table 1: Example Synthetic Routes

MethodConditionsYield Optimization Tips
Alcohol OxidationDMP, CH₂Cl₂, NaHCO₃, 0–25°CMonitor reaction via TLC
DecarboxylationHCl, heat (80–100°C)Use inert atmosphere to prevent degradation

Basic: How can researchers characterize and confirm the structure of this compound?

Methodological Answer:
Structural confirmation requires multi-technique validation:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify methoxy (δ ~3.8–4.0 ppm), aldehyde (δ ~9.5–10.0 ppm), and pyridyl protons (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₉H₉NO₂).
  • Chromatography : TLC/HPLC to assess purity and track intermediates .
  • PubChem Data : Cross-reference with computed IUPAC names and InChI keys for validation .

Advanced: How does the compound’s stability vary under different pH conditions?

Methodological Answer:
The aldehyde group is prone to decomposition under acidic conditions. Evidence suggests:

  • Acidic Hydrolysis : Releases acetaldehyde via cleavage of the pyridyl-aldehyde bond (observed in analogous compounds under pH < 3) .
  • Neutral/Basic Stability : More stable at pH 7–9, but prolonged storage may require inert atmospheres or stabilizers (e.g., antioxidants).
    Experimental Design : Conduct accelerated stability studies using HPLC to quantify degradation products across pH 1–12 .

Advanced: What strategies mitigate decomposition during synthesis?

Methodological Answer:

  • Low-Temperature Reactions : Perform oxidations below 25°C to minimize aldehyde side reactions .
  • Buffered Conditions : Use NaHCO₃ or other mild buffers to neutralize acidic byproducts .
  • Inert Atmospheres : N₂/Ar gas to prevent oxidation of sensitive groups .
  • Protective Groups : Temporarily protect the aldehyde (e.g., as a dimethyl acetal) during reactive steps .

Advanced: How do structural analogs (e.g., halogenated derivatives) compare in biological activity?

Methodological Answer:
Comparative studies (e.g., halogen vs. methyl substitutions) reveal:

  • Halogenated Analogs : Higher electrophilicity may enhance reactivity but increase toxicity (e.g., 2-(2-chlorophenoxy)acetaldehyde shows mutagenicity) .
  • Methoxy vs. Methyl : Methoxy groups improve solubility but reduce electrophilic reactivity compared to methyl .

Q. Table 2: Biological Activity Comparison

CompoundKey ModificationBiological Effect
2-(2-Chlorophenoxy)acetaldehydeChlorine substitutionHigher mutagenicity
2-(2-Methylphenoxy)acetaldehydeMethyl substitutionLower toxicity, reduced reactivity

Advanced: What computational methods predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to pyridine-sensitive enzymes (e.g., acetylcholinesterase) .
  • DFT Calculations : Analyze electron distribution to predict reactivity hotspots (e.g., aldehyde group as electrophilic center) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., blood-brain barrier penetration) .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies may arise from:

  • Reagent Purity : Use ≥99% purity reagents, as trace water or acids can degrade aldehydes .
  • Reaction Monitoring : Real-time NMR or FTIR to detect intermediates and optimize stepwise yields .
  • Reproducibility Protocols : Standardize solvent drying (e.g., molecular sieves) and equipment calibration .

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